![molecular formula C31H19Br B15093456 9,9'-Spirobi[9H-fluorene], 4'-bromo-2-phenyl- CAS No. 1450933-21-7](/img/structure/B15093456.png)
9,9'-Spirobi[9H-fluorene], 4'-bromo-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9’-Spirobi[9H-fluorene], 4’-bromo-2-phenyl-: is a polycyclic aromatic hydrocarbon with a spiro conjugation effect. This compound is characterized by its rigid planar structure and high fluorescence quantum yield. It is commonly used as an intermediate in the production of organic light-emitting diodes (OLEDs) and other optoelectronic materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-Spirobi[9H-fluorene], 4’-bromo-2-phenyl- typically involves the reaction of 9-fluorenone with 2,2’-dibromobiphenyl. The reaction is carried out in a dry tetrahydrofuran (THF) solution under an argon atmosphere. The mixture is cooled to -78°C, and a solution of n-butyllithium (n-BuLi) in THF is added slowly. The resulting mixture is stirred at -78°C for an hour before adding a solution of 4-bromo-9H-fluoren-9-one in dry THF. The mixture is then allowed to warm to room temperature overnight .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically purified using recrystallization techniques to obtain a white to almost white crystalline powder .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The 4’-bromo group in the compound makes it highly reactive and suitable for various substitution reactions. Common reagents used in these reactions include organolithium reagents and Grignard reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: n-Butyllithium (n-BuLi) in THF, Grignard reagents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products:
Substitution Reactions: Various substituted derivatives of 9,9’-Spirobi[9H-fluorene], 4’-bromo-2-phenyl-.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the compound, depending on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of organic light-emitting diodes (OLEDs).
- Employed in the development of organic solar cells and organic nonlinear materials.
Biology and Medicine:
- Potential applications in fluorescent probes for biological imaging.
Industry:
Wirkmechanismus
The spiro conjugation effect of 9,9’-Spirobi[9H-fluorene], 4’-bromo-2-phenyl- ensures that the molecules remain coplanar, averaging the electron cloud and controlling the effective conjugation length. This unique structure contributes to its high fluorescence quantum yield and reactivity, making it suitable for various applications in optoelectronic materials .
Vergleich Mit ähnlichen Verbindungen
- 9,9’-Spirobi[9H-fluorene]
- 4-bromo-9H-fluoren-9-one
- 2,2’-dibromobiphenyl
Uniqueness: Compared to other similar compounds, 9,9’-Spirobi[9H-fluorene], 4’-bromo-2-phenyl- has a higher reactivity due to the presence of the 4’-bromo group. This makes it extremely easy to modify and suitable for a wide range of applications in optoelectronic materials .
Eigenschaften
CAS-Nummer |
1450933-21-7 |
|---|---|
Molekularformel |
C31H19Br |
Molekulargewicht |
471.4 g/mol |
IUPAC-Name |
4-bromo-2'-phenyl-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C31H19Br/c32-29-16-8-15-27-30(29)24-12-5-7-14-26(24)31(27)25-13-6-4-11-22(25)23-18-17-21(19-28(23)31)20-9-2-1-3-10-20/h1-19H |
InChI-Schlüssel |
CPFIPCXOTQUCMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=CC=CC=C4C35C6=C(C7=CC=CC=C57)C(=CC=C6)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B15093383.png)
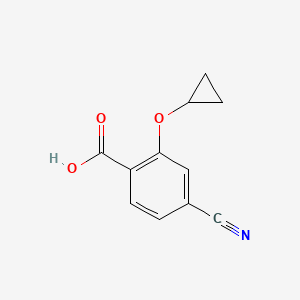
![methyl 7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B15093401.png)
![3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B15093417.png)
![1-[2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-yl]-3-(4-cyanophenyl)urea;hydrochloride](/img/structure/B15093423.png)
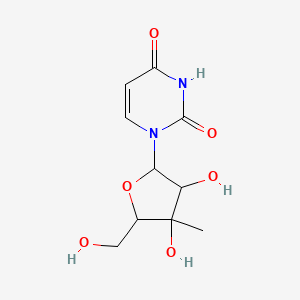
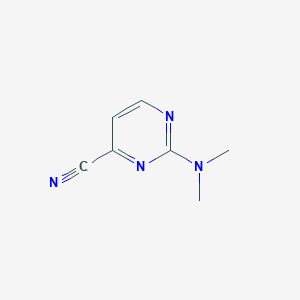
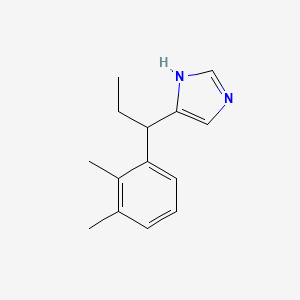
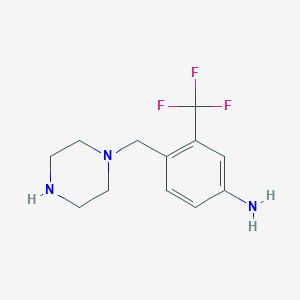
![Sodium;chromium(3+);5-nitro-2-oxido-3-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B15093440.png)
![Methyl 5-amino-2-[[1-[2-[[4-amino-2-[[3-hydroxy-2-[[2-[[3-(4-hydroxyphenyl)-2-[[2-(2-sulfanylidenecyclohexyl)acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]pentanoate](/img/structure/B15093464.png)
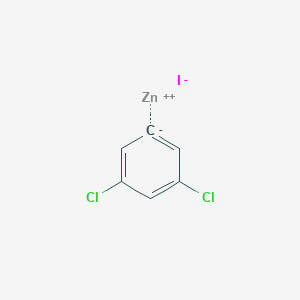
![Disodium;2-[2-[2,3-di(octadecanoyloxy)propoxy-oxidophosphoryl]oxyethylamino]-3-(pyridin-2-yldisulfanyl)propanoate](/img/structure/B15093481.png)
![2-[(2-Amino-2-phenylacetyl)amino]-4-methylpentanoic acid](/img/structure/B15093486.png)
